![molecular formula C13H9BrO4 B13938779 4-[(2-Bromoacetyl)oxy]-2-naphthalenecarboxylic acid](/img/structure/B13938779.png)
4-[(2-Bromoacetyl)oxy]-2-naphthalenecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Naphthalenecarboxylic acid, 4-[(2-bromoacetyl)oxy]- is an organic compound that belongs to the class of naphthalene carboxylic acids. This compound is characterized by the presence of a naphthalene ring system substituted with a carboxylic acid group and a bromoacetyl ester group. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenecarboxylic acid, 4-[(2-bromoacetyl)oxy]- typically involves the esterification of 2-naphthalenecarboxylic acid with 2-bromoacetyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
- Solvent: Dichloromethane or chloroform
- Temperature: Room temperature to reflux
- Reaction time: Several hours to overnight
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
2-Naphthalenecarboxylic acid, 4-[(2-bromoacetyl)oxy]- undergoes various chemical reactions, including:
Nucleophilic substitution: The bromoacetyl group can be substituted by nucleophiles such as amines, thiols, or alcohols.
Hydrolysis: The ester group can be hydrolyzed to yield 2-naphthalenecarboxylic acid and 2-bromoacetic acid.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines in solvents like ethanol or acetonitrile.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide in water or aqueous ethanol.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.
Major Products Formed
Nucleophilic substitution: Substituted naphthalenecarboxylic acid derivatives.
Hydrolysis: 2-Naphthalenecarboxylic acid and 2-bromoacetic acid.
Oxidation and Reduction: Oxidized or reduced forms of the compound, depending on the specific reaction.
Scientific Research Applications
2-Naphthalenecarboxylic acid, 4-[(2-bromoacetyl)oxy]- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Naphthalenecarboxylic acid, 4-[(2-bromoacetyl)oxy]- involves its interaction with nucleophiles or electrophiles, leading to the formation of new chemical bonds. The bromoacetyl group is particularly reactive, allowing the compound to modify proteins or other biomolecules through nucleophilic substitution. This reactivity makes it a valuable tool in biochemical studies.
Comparison with Similar Compounds
Similar Compounds
2-Naphthalenecarboxylic acid: Lacks the bromoacetyl group, making it less reactive in nucleophilic substitution reactions.
4-Bromo-2-naphthalenecarboxylic acid: Contains a bromine atom directly attached to the naphthalene ring, leading to different reactivity patterns.
2-Naphthalenecarboxylic acid, 4-[(2-chloroacetyl)oxy]-: Similar structure but with a chloroacetyl group instead of a bromoacetyl group, resulting in different reactivity and applications.
Uniqueness
2-Naphthalenecarboxylic acid, 4-[(2-bromoacetyl)oxy]- is unique due to the presence of the bromoacetyl group, which imparts distinct reactivity and allows for specific chemical modifications. This makes it a versatile compound in synthetic chemistry and biochemical research.
Properties
Molecular Formula |
C13H9BrO4 |
|---|---|
Molecular Weight |
309.11 g/mol |
IUPAC Name |
4-(2-bromoacetyl)oxynaphthalene-2-carboxylic acid |
InChI |
InChI=1S/C13H9BrO4/c14-7-12(15)18-11-6-9(13(16)17)5-8-3-1-2-4-10(8)11/h1-6H,7H2,(H,16,17) |
InChI Key |
LFZKPXWWDNWBGW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=C2OC(=O)CBr)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


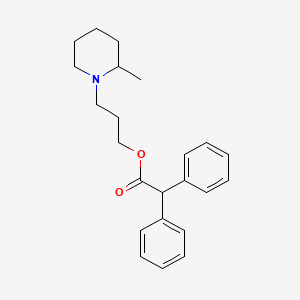

![1H-Pyrrolo[2,3-b]pyridine-3,5-dicarbonitrile](/img/structure/B13938721.png)
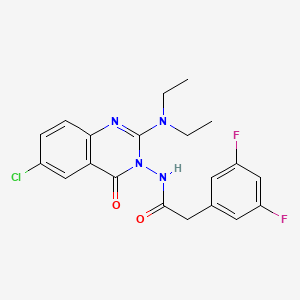
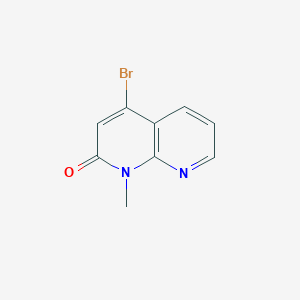

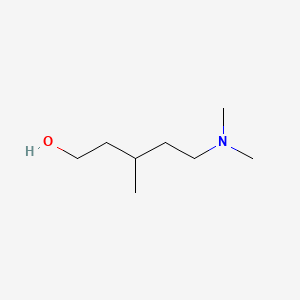
![2,8-Diazaspiro[4.5]decane-1,3-dione, 8-methyl-](/img/structure/B13938742.png)
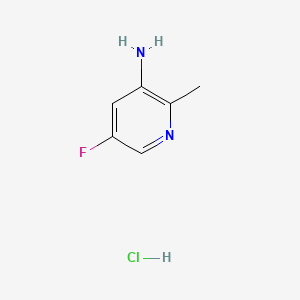
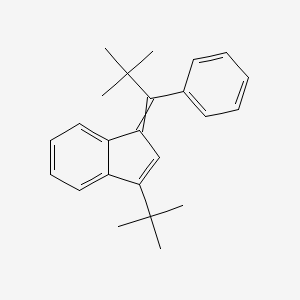

![5-Bromo-1H-[1,2,3]triazolo[4,5-B]pyrazine](/img/structure/B13938756.png)
![3-(5-{5-Bromofuran-2-yl}-[1,3,4]oxadiazol-2-yl)-pyridine](/img/structure/B13938770.png)

